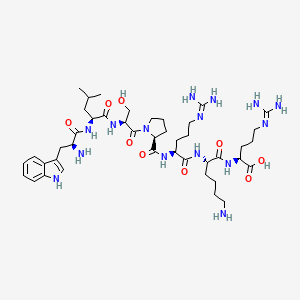
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including tryptophan, leucine, serine, proline, ornithine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process includes deprotection steps to remove protecting groups from the amino acids, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or microbial infections.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Another complex peptide with similar amino acid composition.
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Shares several amino acids with the target compound.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of diaminomethylidene groups on the ornithine residues. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar peptides.
Properties
CAS No. |
920011-51-4 |
|---|---|
Molecular Formula |
C43H71N15O9 |
Molecular Weight |
942.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H71N15O9/c1-24(2)20-32(56-35(60)27(45)21-25-22-52-28-11-4-3-10-26(25)28)38(63)57-33(23-59)40(65)58-19-9-15-34(58)39(64)54-30(13-7-17-50-42(46)47)36(61)53-29(12-5-6-16-44)37(62)55-31(41(66)67)14-8-18-51-43(48)49/h3-4,10-11,22,24,27,29-34,52,59H,5-9,12-21,23,44-45H2,1-2H3,(H,53,61)(H,54,64)(H,55,62)(H,56,60)(H,57,63)(H,66,67)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
XSIDLCGBNPGHSA-UBRBMPCJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
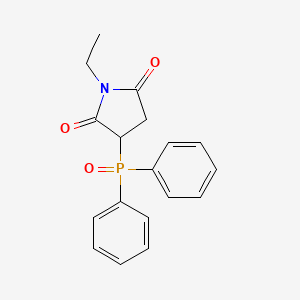
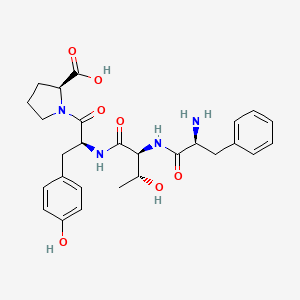
![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
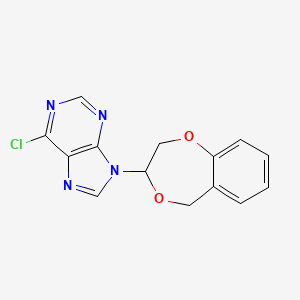
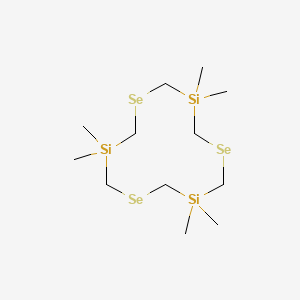
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
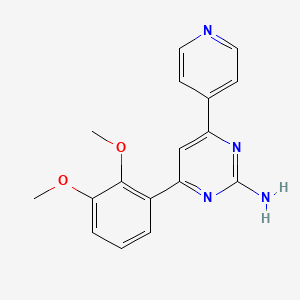
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
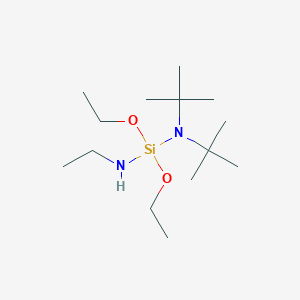
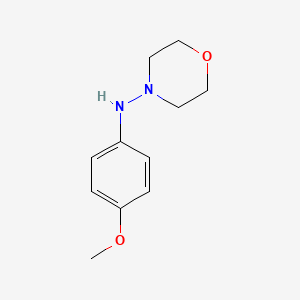
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)
